![molecular formula C21H24O4 B14414582 1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 84040-77-7](/img/structure/B14414582.png)
1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a methylene bridge and substituted with ethoxy and ethenyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} typically involves the reaction of 4-hydroxybenzaldehyde with ethylene oxide to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyloxy group. Finally, the methylene bridge is formed by reacting the resulting compound with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The purification process often involves distillation, crystallization, and chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The ethoxy and ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
科学的研究の応用
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The mechanism of action of 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethoxy and ethenyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]-3,5-dimethylbenzene}
- 1,1’-Methylenebis{4-(ethenyloxy)benzene}
- 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
Uniqueness
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} is unique due to its specific substitution pattern and the presence of both ethoxy and ethenyloxy groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility, reactivity, and potential for polymerization. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
特性
CAS番号 |
84040-77-7 |
|---|---|
分子式 |
C21H24O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
1-(2-ethenoxyethoxy)-4-[[4-(2-ethenoxyethoxy)phenyl]methyl]benzene |
InChI |
InChI=1S/C21H24O4/c1-3-22-13-15-24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-16-14-23-4-2/h3-12H,1-2,13-17H2 |
InChIキー |
MJZAEFMGTXTKAX-UHFFFAOYSA-N |
正規SMILES |
C=COCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


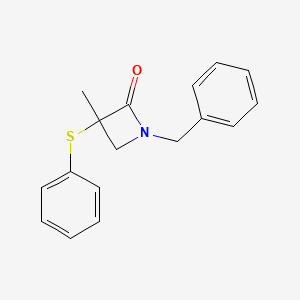
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
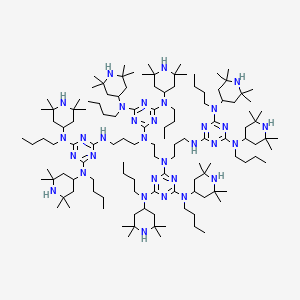
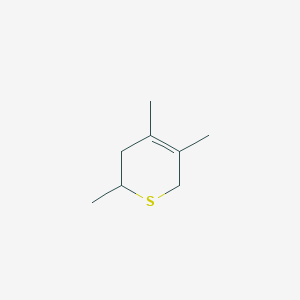
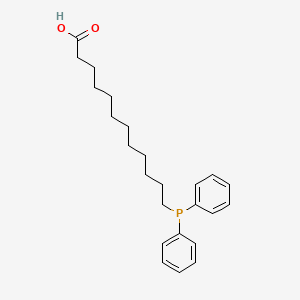


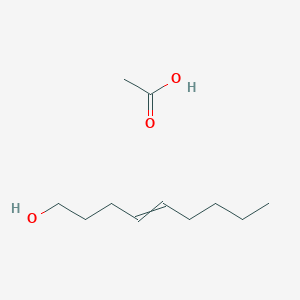


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)

![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
